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molecular formula C7H7KN2O2 B1507612 Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No. B1507612
M. Wt: 190.24 g/mol
InChI Key: NMUOYDQRVHEWKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276611B2

Procedure details

Preferred reaction solvents are alcohols selected from methanol, ethanol, 1-propanol and 2-propanol. Preferred reaction temperatures are in the range of about 15-40° C. Especially preferred is the alkali metal hydroxide, potassium hydroxide (85% w/w) in reaction solvent 2B (anhydrous) ethanol in the temperature range of about 15-30° C. Said especially preferred method is used for the preparation of the especially preferred, potassium salt of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, using a ratio in the range of about 1.5:1 to about 2.5:1 mixture of the ethyl esters, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, respectively. The product, potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxylate, is obtained in at least 81% yield (after a reaction time of about 4-7 hours at about 15-22° C.). However, if impurities (such as potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-3-carboxylate) are present they may optionally be removed by slurrying in 2B ethanol (anhydrous).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solvent 2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[K].[N:4]1[N:5]2[CH2:14][CH2:13][CH2:12][C:6]2=[CH:7][C:8]=1[C:9]([O-:11])=[O:10].N1N2CCCC2=CC=1C(OCC)=O.N1N2CCCC2=C(C(OCC)=O)C=1>C(O)C.CC(O)C.C(O)CC.CO>[N:4]1[N:5]2[CH2:14][CH2:13][CH2:12][C:6]2=[CH:7][C:8]=1[C:9]([O-:11])=[O:10].[K+:2] |f:0.1,10.11,^1:2|

Inputs

Step One
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
solvent 2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Ten
Name
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N2C(=CC1C(=O)[O-])CCC2
Step Eleven
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N2C(=CC1C(=O)OCC)CCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N2C(=C(C1)C(=O)OCC)CCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preferred reaction temperatures
CUSTOM
Type
CUSTOM
Details
are in the range of about 15-40° C
CUSTOM
Type
CUSTOM
Details
is used for the preparation of the

Outcomes

Product
Name
Type
product
Smiles
N=1N2C(=CC1C(=O)[O-])CCC2.[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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